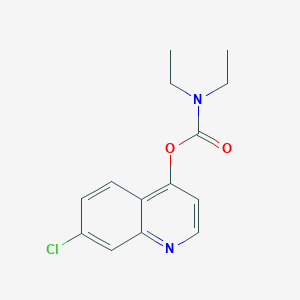

7-chloro-4-quinolinyl diethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

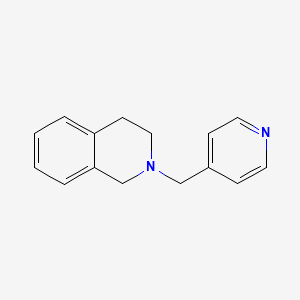

7-chloro-4-quinolinyl diethylcarbamate is a synthetic organic compound . It is a derivative of 7-chloro-4-aminoquinoline, which is widely used in studying autophagy and the role of endosomal acidification in cellular processes .

Synthesis Analysis

The synthesis of 7-chloro-4-quinolinyl diethylcarbamate involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis

The molecular structure of 7-chloro-4-quinolinyl diethylcarbamate has been elucidated from FTIR, 1H, and 13C NMR, and mass spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-chloro-4-quinolinyl diethylcarbamate include nucleophilic aromatic substitution and the formation of Schiff bases .科学的研究の応用

Antimalarial Activity

The compound has been synthesized and evaluated for its in vitro antimalarial activity . Derivatives of the compound displayed inhibitory values against heme crystallization, an important antimalarial mechanism .

Anticancer Activity

The compound has also been studied for its potential anticancer activity . Certain derivatives of the compound showed a cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06, and 6.95 ± 1.62 μg/mL against human prostate LNCaP tumor cells .

Anti-Enzymatic Activity against Candida Albicans

The compound has been evaluated for its anti-enzymatic activity against Candida albicans . Certain hydrazones of the compound showed enzymatic repression values over 40% to phospholipases and over 20% to secreted aspartyl proteases .

Cytotoxicity Evaluation

The compound’s cytotoxicity has been evaluated . The cell viability was over 50% at hydrazone concentrations of 25–100mg/ml .

Antiplasmodial Activity

The compound has been studied for its antiplasmodial activity in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum .

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial activity .

作用機序

Target of Action

The primary target of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is Mycobacterium tuberculosis DNA gyrase . This enzyme regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .

Mode of Action

The compound interacts with its target, the DNA gyrase, and inhibits its function. This results in the prevention of DNA replication, transcription, and repair, leading to bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.

Pharmacokinetics

The compound’s ability to inhibit mycobacterium tuberculosis suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. It achieves this by inhibiting the function of DNA gyrase, leading to the disruption of DNA replication and ultimately, bacterial cell death .

Safety and Hazards

将来の方向性

The future directions for research on 7-chloro-4-quinolinyl diethylcarbamate could involve further exploration of its potential biological activities. For instance, the antimicrobial potential of 7-chloro-4-aminoquinoline derivatives has been studied , and similar investigations could be conducted for 7-chloro-4-quinolinyl diethylcarbamate. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, safety and hazards, and mechanism of action.

特性

IUPAC Name |

(7-chloroquinolin-4-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-13-7-8-16-12-9-10(15)5-6-11(12)13/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWVAVRQZLVBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805031 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(7-chloroquinolin-4-yl) N,N-diethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)

![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)

![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5675010.png)

![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)

![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)

![4-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5675034.png)